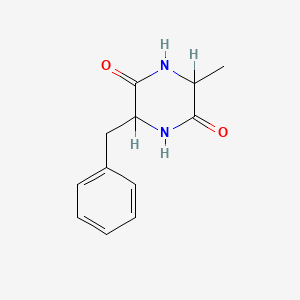

3-Benzyl-6-methyl-2,5-piperazinedione

Vue d'ensemble

Description

3-Benzyl-6-methyl-2,5-piperazinedione is a natural product found in Bacteria and Nocardiopsis gilva with data available.

Mécanisme D'action

Target of Action

Cyclic peptides, including Cyclo(Ala-Phe), have been widely reported to have therapeutic abilities in the treatment of cancer . They have been proven through in vitro and in vivo studies against breast, lung, liver, colon, and prostate cancers, among others . .

Mode of Action

Cyclic peptides like Cyclo(Ala-Phe) have been shown to exert a higher binding affinity towards targeted receptors, in which they could displace endogenous proteins to disrupt the signaling cascades responsible for tumor growth . They can exert cytotoxic effects on cancer cells . .

Biochemical Pathways

They can disrupt signaling cascades responsible for tumor growth .

Pharmacokinetics

Cyclic peptides are known to have distinct biochemical and therapeutic properties for pharmaceutical applications . They have high binding affinities and low metabolic toxicity .

Result of Action

Cyclo(Ala-Phe) displays significant anti-diatom activity with the inhibitory rate of 50% at the concentration of 50 microg/mL . It’s also suggested that cyclic peptides like Cyclo(Ala-Phe) can exert cytotoxic effects on cancer cells .

Action Environment

The action of Cyclo(Ala-Phe) can be influenced by various environmental factors. For instance, the production of cyclic peptides like Cyclo(Ala-Phe) can be significantly influenced by factors such as heating time, heating temperature, and pH . Moreover, it’s suggested that cyclic peptides can maintain a higher level yield in neutral and weakly alkaline environment (pH 6–10) than acid (pH 3–5) environment .

Analyse Biochimique

Biochemical Properties

They can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their structure and the nature of the enzyme or receptor they interact with .

Cellular Effects

Other diketopiperazines have been shown to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of Cyclo(Ala-Phe) in animal models .

Activité Biologique

3-Benzyl-6-methyl-2,5-piperazinedione is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 218.25 g/mol. The compound features a piperazine ring with two carbonyl groups at positions 2 and 5, and a benzyl group at position 3, which contributes to its hydrophobic properties and potential interactions within biological systems.

Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit anticonvulsant activity. A study evaluated the compound's efficacy in animal models of epilepsy, demonstrating significant reductions in seizure frequency compared to control groups. The proposed mechanism involves modulation of neurotransmitter systems, particularly affecting serotonin and dopamine pathways.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it was tested against the A549 adenocarcinoma cell line, revealing an IC value indicating significant cell growth inhibition. This suggests potential applications in cancer therapeutics .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In studies involving Candida albicans, it was found to inhibit germ-tube formation, a crucial step in the pathogenicity of this fungus. The effectiveness was measured using various concentrations, with notable inhibition observed at lower doses .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzylpiperazine (BZP) | Simple piperazine with a benzyl group | Known stimulant; interacts with neurotransmitters |

| 1-(3-chlorophenyl)piperazine (mCPP) | Chlorinated phenyl group | Exhibits serotonergic activity |

| 1-(4-fluorophenyl)piperazine (TFMPP) | Fluorinated phenyl group | Affects serotonin receptors |

| This compound | Piperazine ring with methyl and benzyl groups | Anticonvulsant and cytotoxic properties |

This table illustrates how the structural modifications in this compound may enhance its biological activities compared to simpler derivatives.

Case Studies

- Anticonvulsant Efficacy : In a controlled study involving rodents treated with varying doses of the compound, significant reductions in seizure episodes were recorded. The study concluded that the compound could be a candidate for further development as an anticonvulsant medication.

- Cytotoxicity Testing : A recent investigation involved treating A549 cells with different concentrations of this compound. Results indicated an IC value of approximately 25 µM, suggesting promising anticancer properties that warrant additional exploration.

- Antimicrobial Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of C. albicans at concentrations as low as 64 µg/ml. This finding positions it as a potential therapeutic agent against fungal infections.

Applications De Recherche Scientifique

Antitumor Activity

BMPD and its derivatives have shown promise in antitumor studies. Research indicates that compounds in the piperazine family can inhibit tumor growth by affecting various cellular pathways. For instance, BMPD has been evaluated for its potential to inhibit plasminogen activator inhibitors (PAIs), which are implicated in tumor growth and metastasis. Elevated levels of PAIs can contribute to thrombotic disorders, making BMPD a candidate for therapeutic intervention in cancer treatment .

Inhibition of Plasminogen Activators

Chiral Solvating Agents

BMPD has been explored as a chiral solvating agent in asymmetric synthesis. Its ability to form stable complexes with various substrates makes it useful in enhancing the selectivity of reactions, particularly in the synthesis of biologically active compounds . This application is crucial for developing drugs with specific stereochemical configurations.

Synthesis of Diketopiperazines

BMPD serves as a precursor for synthesizing other diketopiperazine derivatives. The compound can be produced through various synthetic routes, including microwave-assisted synthesis, which offers an efficient and environmentally friendly method for generating piperazinediones . This versatility makes BMPD valuable in chemical research and development.

Structural Diversity

The unique structural features of BMPD allow it to serve as a scaffold for creating diverse chemical libraries aimed at discovering new therapeutic agents. By modifying the benzyl and methyl substituents, researchers can explore a wide range of biological activities .

Several studies have documented the biological activities associated with BMPD and its derivatives:

- Anticancer Studies : One study demonstrated that BMPD derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

- Thrombolytic Applications : Research highlighted the compound's role in enhancing tPA activity, suggesting its utility in treating thrombotic conditions .

Propriétés

IUPAC Name |

3-benzyl-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXWPOWVDIUTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932399 | |

| Record name | 3-Benzyl-6-methyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14474-78-3 | |

| Record name | 3-Benzyl-6-methyl-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-methyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of Cyclo(Ala-Phe)?

A1: Cyclo(Ala-Phe) has been identified in a variety of natural sources, including:

- Marine microorganisms: Both a marine fungus [] and a marine bacterium [] have been identified as producers of Cyclo(Ala-Phe).

- Cocoa beans: Cyclo(Ala-Phe) is one of the diketopiperazines formed during the roasting of cocoa beans, contributing to the characteristic bitterness of cocoa [].

- Cultures of the fungus Phellinus igniarius: This fungus has been found to produce Cyclo(Ala-Phe) alongside other cyclic dipeptides and various chemical compounds [].

Q2: Does Cyclo(Ala-Phe) contribute to the sensory properties of food and beverages?

A: Yes, Cyclo(Ala-Phe) has been identified as one of the diketopiperazines present in wines []. While its specific sensory contribution in wine is not detailed in the provided research, its presence in roasted cocoa beans and contribution to their bitterness [] suggests it could play a role in the flavor profile of wines as well.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.